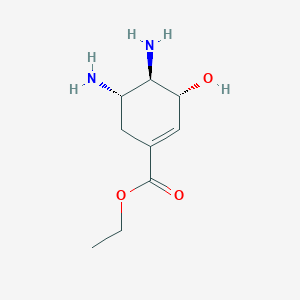
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate is a chemical compound with a unique structure that includes multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate typically involves several steps, starting from readily available starting materials. One common synthetic route involves the use of L-serine as a starting material, which undergoes a series of reactions including ring-closing metathesis and diastereoselective Grignard reactions . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.
Scientific Research Applications
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral drugs like oseltamivir.
Synthetic Organic Chemistry: It is used in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biological Studies: Its derivatives are studied for their biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, in the case of its derivative oseltamivir, it inhibits the influenza virus neuraminidase enzyme, preventing viral replication and spread . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester
- Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride
Uniqueness
Ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohex-1-ene-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a precursor for antiviral drugs highlights its importance in medicinal chemistry.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-4,5-diamino-3-hydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h4,6-8,12H,2-3,10-11H2,1H3/t6-,7+,8+/m0/s1 |
InChI Key |
LRJVAWGTXDUBGY-XLPZGREQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)N)O |
Canonical SMILES |
CCOC(=O)C1=CC(C(C(C1)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















